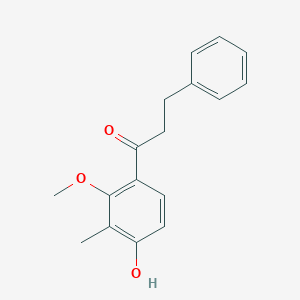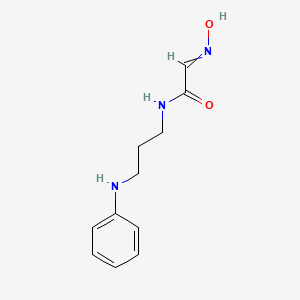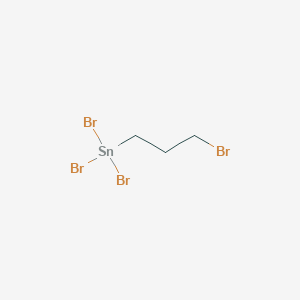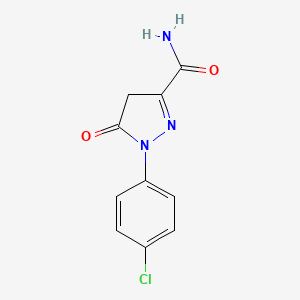
2-Fluorooct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorooct-1-ene is an organic compound that belongs to the class of fluoroalkenes It is characterized by the presence of a fluorine atom attached to the second carbon of an octene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorooct-1-ene typically involves the fluorination of oct-1-ene. One common method is the addition of hydrogen fluoride (HF) to oct-1-ene under controlled conditions. This reaction requires a catalyst, such as antimony pentachloride (SbCl5), to facilitate the addition of the fluorine atom to the desired position on the carbon chain.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fluorination processes. These processes often involve the use of specialized reactors that can handle the corrosive nature of hydrogen fluoride. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorooct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH), at elevated temperatures.
Addition Reactions: Often performed using halogens like bromine (Br2) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: Commonly use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Fluorinated alcohols or amines.
Addition Reactions: Dihalogenated or hydrogenated products.
Oxidation Reactions: Fluorinated ketones or carboxylic acids.
Applications De Recherche Scientifique
2-Fluorooct-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 2-Fluorooct-1-ene involves its interaction with various molecular targets. The presence of the fluorine atom significantly alters the electronic properties of the compound, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical transformations, where this compound acts as an intermediate or a reactant.
Molecular Targets and Pathways:
Nucleophilic Attack: The fluorine atom’s electronegativity makes the adjacent carbon more susceptible to nucleophilic attack.
Electrophilic Addition: The double bond in this compound can undergo electrophilic addition reactions, forming new carbon-fluorine bonds.
Comparaison Avec Des Composés Similaires
2-Fluorooct-1-ene can be compared with other fluoroalkenes, such as:
2-Fluorobut-1-ene: A shorter chain fluoroalkene with similar reactivity but different physical properties.
2-Fluorohex-1-ene: An intermediate chain fluoroalkene with properties between those of 2-Fluorobut-1-ene and this compound.
2-Fluorodec-1-ene: A longer chain fluoroalkene with increased hydrophobicity and different reactivity patterns.
Uniqueness: The uniqueness of this compound lies in its optimal chain length, which provides a balance between reactivity and physical properties. This makes it a versatile compound for various applications in organic synthesis and material science.
Propriétés
Numéro CAS |
61350-08-1 |
|---|---|
Formule moléculaire |
C8H15F |
Poids moléculaire |
130.20 g/mol |
Nom IUPAC |
2-fluorooct-1-ene |
InChI |
InChI=1S/C8H15F/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 |
Clé InChI |
GQQFAFOCRSCFCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)


![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)







